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Compound of Interest |

Compound Name: 2-(2-Fluorophenyl)morpholine
CAS No.: 1017480-65-7
Cat. No.: B1358595
. J

Executive Summary & Chemical Identity

2-(2-Fluorophenyl)morpholine (often abbreviated in gray literature as 2-F-2-PM or ortho-
fluorophenmetrazine-desmethyl) is a synthetic substituted phenylmorpholine. It is the 2-fluoro
isomer of the desmethyl metabolite of phenmetrazine.

Unlike its widely documented analogue 3-Fluorophenmetrazine (3-FPM), the 2-fluoro isomer
represents a specific modification at the ortho position of the phenyl ring. Pharmacologically, it
functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with secondary
reuptake inhibition properties. Its mechanism is defined by interaction with the Solute Carrier 6
(SLC6) family of transporters.

Chemical Specifications
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Property Detail

IUPAC Name 2-(2-Fluorophenyl)morpholine

CAS Registry 1017480-65-7

Molecular Formula C10H12FNO

Molar Mass 181.21 g/mol

Core Scaffold 2-Phenylmorpholine (Desmethylphenmetrazine)
Key Substituent Fluorine at ortho (C2) position of phenyl ring

Pharmacodynamics: The Mechanism of Action

The primary mechanism of 2-(2-Fluorophenyl)morpholine is the modulation of
monoaminergic signaling in the central nervous system (CNS). This is achieved through a dual-
mode interaction with monoamine transporters.

Interaction with Monoamine Transporters

The molecule targets the Norepinephrine Transporter (NET) and the Dopamine Transporter
(DAT). Its affinity for the Serotonin Transporter (SERT) is significantly lower, resulting in a
psychostimulant profile with reduced serotonergic side effects compared to amphetamine
derivatives like MDMA.

The Transporter Reversal Mechanism (Substrate-Based
Release)

Unlike pure reuptake inhibitors (e.g., cocaine) that simply block the transporter,
phenylmorpholines act as substrates.

o Uptake: The molecule is transported from the extracellular space into the presynaptic neuron
via DAT/NET.

* VMAT?2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter
2 (VMAT?2), disrupting the pH gradient or displacing endogenous neurotransmitters (DA/NE)
from storage vesicles into the cytosol.
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» Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the
phosphorylation of the transporter (specifically PKC-mediated phosphorylation of DAT),
causing it to reverse direction.

o Efflux: Neurotransmitters are pumped out of the neuron into the synaptic cleft, causing a
rapid spike in signaling.

Structure-Activity Relationship (SAR): The Ortho-Fluoro
Effect

The specific placement of the fluorine atom at the ortho position (C2) distinguishes this
compound from the more common 3-FPM (meta) or 4-FPM (para).

 Steric Hindrance: The ortho-fluorine introduces steric bulk adjacent to the morpholine ring
attachment point. This can induce a non-planar conformation between the phenyl and
morpholine rings, potentially reducing binding affinity to DAT compared to the unsubstituted
parent (2-phenylmorpholine).

» Electronic Effects: Fluorine is highly electronegative. At the ortho position, it exerts a strong
inductive effect (

), reducing electron density on the phenyl ring. This alters the

stacking interactions within the transporter binding pocket (specifically with phenylalanine
residues in the transmembrane domains of DAT/NET).

o Metabolic Stability: The C2-F bond blocks metabolic hydroxylation at this position, a common
clearance pathway for phenylmorpholines, potentially extending the half-life compared to the
parent compound.

Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the substrate-based
release process.
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Synaptic Mechanism of Action
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Figure 1: Mechanism of substrate-induced monoamine release. The drug hijacks the
transporter to pump neurotransmitters into the synapse.

Experimental Validation Protocols
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To empirically validate the mechanism described above, researchers must employ specific
functional assays. Mere binding affinity (

) is insufficient to distinguish between a reuptake inhibitor and a releasing agent.

Protocol: Synaptosomal Release Assay

This protocol differentiates a Releaser from a Reuptake Inhibitor.

Objective: Measure the efflux of pre-loaded radiolabeled neurotransmitters from rat brain
synaptosomes.

Workflow Steps:

e Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for NE/5-HT) using
sucrose gradient centrifugation.

e Loading: Incubate synaptosomes with

-Dopamine (or NE) for 15 minutes at 37°C to load the vesicles.

o Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-
Henseleit buffer.

o Challenge: Treat synaptosomes with varying concentrations of 2-(2-
Fluorophenyl)morpholine (1 nM — 100 uM).

» Control: Run parallel condition with a pure reuptake inhibitor (e.g., Cocaine). Cocaine will not
induce efflux in this assay; it only blocks uptake. A releasing agent (like Amphetamine) will
cause dose-dependent efflux.

e Measurement: Terminate reaction by rapid filtration. Measure radioactivity in the filtrate
(released neurotransmitter) via liquid scintillation counting.

Interpretation:
» Releaser: Sigmoidal increase in efflux (

determination).
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» Reuptake Inhibitor: No significant efflux compared to baseline.

Experimental Workflow Diagram
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Figure 2: Workflow for [3H]-Neurotransmitter Release Assay to confirm mechanism.

Comparative Pharmacology & Data Summary

The following table synthesizes the predicted pharmacological profile of 2-(2-
Fluorophenyl)morpholine against established standards.

Selectivity Potency Metabolic Half-
Compound Type . .

(NET:DAT) (Relative) Life
2-(2- ) Moderate-Long

High (NET >
Fluorophenyl)mo  Releaser DAT) Moderate (Blocked C2
rpholine oxidation)
Phenmetrazine Releaser Balanced High Short-Moderate
3-
Fluorophenmetra  Releaser Balanced High Moderate
zine (3-FPM)

) Reuptake )
Cocaine o DAT > NET High Short
Inhibitor

Key Insight: The removal of the 3-methyl group (present in phenmetrazine) generally increases
NET selectivity over DAT in phenylmorpholines. The 2-fluoro substitution likely attenuates
overall potency due to steric interference but maintains the releasing mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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